molecular formula C10H14FNO4S B6244438 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate CAS No. 2411299-73-3

4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate

Cat. No. B6244438
CAS RN: 2411299-73-3
M. Wt: 263.3
InChI Key:
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Description

4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate (DMPF) is a fluorinated sulfonate salt that has been widely used in a variety of scientific research applications. It is a versatile, non-toxic, and cost-effective reagent that has been used in a wide range of fields, from organic chemistry to biochemistry.

Scientific Research Applications

4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate has been used in a variety of scientific research applications, such as organic synthesis, medicinal chemistry, and biochemistry. It has been used to synthesize a variety of organic compounds, including amines, alcohols, and carboxylic acids. It has also been used as a reagent in medicinal chemistry, as it can be used to synthesize a variety of drugs and pharmaceuticals. In biochemistry, 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate has been used to study the structure and function of enzymes, as well as to study the biochemical and physiological effects of various compounds.

Mechanism of Action

4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate acts as an anionic surfactant, meaning that it can bind to and solubilize hydrophobic molecules. This allows it to interact with a variety of biological molecules, such as proteins, lipids, and carbohydrates. It can also interact with enzymes, allowing it to affect their activity.
Biochemical and Physiological Effects
4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as phospholipase A2, which is involved in the breakdown of phospholipids. It has also been shown to inhibit the activity of proteases, enzymes that are involved in the breakdown of proteins. Additionally, 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate has been shown to reduce inflammation and to have anti-bacterial and anti-viral effects.

Advantages and Limitations for Lab Experiments

4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate has several advantages for lab experiments. It is inexpensive, non-toxic, and readily available. Additionally, it is soluble in both water and organic solvents, making it easy to use in a variety of applications. However, there are also some limitations to using 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate in lab experiments. It is not as stable as some other reagents, and it can be difficult to accurately measure its concentration. Additionally, it can be difficult to remove 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate from a reaction mixture, as it is highly soluble in both water and organic solvents.

Future Directions

The future of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate research is promising. Future research will likely focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research into the structure and function of enzymes that interact with 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate may lead to new insights into the mechanism of action of this reagent. Finally, further research into the synthesis of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate and its derivatives may lead to more efficient and cost-effective methods for its production.

Synthesis Methods

4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is synthesized from 4-methoxyphenyl fluoranesulfonate (MPF) and dimethylamine (DMA). The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out in a solvent such as dichloromethane or acetonitrile. The reaction is conducted at room temperature and is typically completed within a few hours. The resulting product is a white solid that is soluble in water and organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with dimethylamine to form 4-(dimethylamino)methyl-2-methoxybenzaldehyde, which is then reacted with fluoranesulfonyl chloride to yield the final product.", "Starting Materials": [ "4-hydroxy-2-methoxybenzaldehyde", "dimethylamine", "fluoranesulfonyl chloride" ], "Reaction": [ "Step 1: 4-hydroxy-2-methoxybenzaldehyde is reacted with excess dimethylamine in the presence of a base such as sodium hydroxide to form 4-(dimethylamino)methyl-2-methoxybenzaldehyde.", "Step 2: 4-(dimethylamino)methyl-2-methoxybenzaldehyde is then reacted with fluoranesulfonyl chloride in the presence of a base such as triethylamine to yield 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

2411299-73-3

Product Name

4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate

Molecular Formula

C10H14FNO4S

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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